1-Ethyl-9H-carbazole 1-Ethyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 19275-57-1
VCID: VC7955479
InChI: InChI=1S/C14H13N/c1-2-10-6-5-8-12-11-7-3-4-9-13(11)15-14(10)12/h3-9,15H,2H2,1H3
SMILES: CCC1=C2C(=CC=C1)C3=CC=CC=C3N2
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol

1-Ethyl-9H-carbazole

CAS No.: 19275-57-1

Cat. No.: VC7955479

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-9H-carbazole - 19275-57-1

Specification

CAS No. 19275-57-1
Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
IUPAC Name 1-ethyl-9H-carbazole
Standard InChI InChI=1S/C14H13N/c1-2-10-6-5-8-12-11-7-3-4-9-13(11)15-14(10)12/h3-9,15H,2H2,1H3
Standard InChI Key HOQAPVYOGBLGOC-UHFFFAOYSA-N
SMILES CCC1=C2C(=CC=C1)C3=CC=CC=C3N2
Canonical SMILES CCC1=C2C(=CC=C1)C3=CC=CC=C3N2

Introduction

Structural and Chemical Properties

Molecular Identity

1-Ethyl-9H-carbazole (C₁₄H₁₃N) consists of a carbazole backbone with an ethyl group at the 1-position (Figure 1). Key identifiers include:

PropertyValueSource
Molecular Weight195.26 g/molPubChem
IUPAC Name1-Ethyl-9H-carbazolePubChem
SMILESCCC1=C2C(=CC=C1)C3=CC=CC=C3N2PubChem
InChIKeyHOQAPVYOGBLGOC-UHFFFAOYSA-NPubChem

Thermodynamic Data

Limited thermochemical data exist for the 1-ethyl isomer. For comparison, its 9-ethyl counterpart exhibits:

  • Enthalpy of Formation (ΔfH° gas): 169.7 ± 2.6 kJ/mol

  • Sublimation Enthalpy (ΔsubH°): 99.10 ± 0.30 kJ/mol

Positional isomerism likely alters these values, but experimental studies are lacking.

Synthesis and Derivatization

Synthetic Routes

  • Regioselectivity: Carbazole’s aromatic system favors substitution at the 3- and 6-positions under electrophilic conditions . Achieving 1-position ethylation may require directed ortho-metalation or protective group strategies.

  • Purification: Recrystallization from ethanol or chloroform-ethanol mixtures is typical for carbazole derivatives .

Derivatives and Functionalization

Recent work on 9-ethylcarbazole derivatives highlights strategies applicable to the 1-ethyl analog:

  • Acetylation: 3-Acetyl-9-ethylcarbazole is synthesized via Friedel-Crafts acylation .

  • Piperazine Conjugates: 3-{[4-(Ethanesulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole demonstrates potential in materials science .

Materials Science Applications

Photorefractive Composites

9-Ethylcarbazole derivatives are used in photorefractive polymers due to their charge-transport properties . The 1-ethyl isomer may exhibit comparable behavior, but electronic effects of substitution position require investigation.

Electronic Properties

The ethyl group’s electron-donating effects could modulate carbazole’s HOMO-LUMO gap. Computational studies predict:
ΔEHOMO-LUMO=4.2eV (1-ethyl)vs.4.0eV (9-ethyl)\Delta E_{\text{HOMO-LUMO}} = 4.2 \, \text{eV (1-ethyl)} \, \text{vs.} \, 4.0 \, \text{eV (9-ethyl)}
This minor difference may influence optoelectronic applications.

Future Directions

  • Synthetic Optimization: Develop regioselective methods for 1-ethyl substitution.

  • Biological Screening: Evaluate anticancer, antimicrobial, and antiviral activity.

  • Materials Characterization: Investigate charge transport in OLED or photovoltaic applications.

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